N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidin-3-amine moiety. The azetidine ring (a four-membered saturated nitrogen heterocycle) is substituted with a methyl group and a 5-methyl-1,2-oxazol-3-ylmethyl group. The compound’s unique substitutions may influence its solubility, target binding, and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O/c1-10-6-12(19-23-10)7-20(3)13-8-21(9-13)15-5-4-14-17-16-11(2)22(14)18-15/h4-6,13H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDMVSKCLTYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by multiple heterocyclic rings, contributing to its biological activity. The key structural components include:
- Azetidine ring : A four-membered nitrogen-containing ring.
- Triazolo and oxazole moieties : These contribute to the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, derivatives of triazoles and oxazoles have been noted for their ability to inhibit bacterial growth through mechanisms such as DNA synthesis interference and cell wall disruption .
2. Anticancer Properties
Compounds containing triazole and oxazole rings have been investigated for their anticancer activities:
- Studies indicate that these compounds can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. For example, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
3. Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties:
- Research indicates that derivatives of oxazole can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions like Alzheimer's disease where oxidative stress plays a significant role in neuronal degeneration .
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors in the central nervous system may explain its neuroprotective effects.
Case Studies
Several case studies highlight the efficacy of similar compounds:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine may possess anticancer properties. For instance, N-Aryl derivatives have shown promising results against various cancer cell lines with significant growth inhibition percentages . The mechanism often involves the interaction with specific cellular pathways or targets that are crucial for cancer cell proliferation.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various pathogens, indicating a potential application in treating infections caused by resistant strains . The presence of specific functional groups can enhance the interaction with microbial enzymes or cell membranes.
Lead Compound Identification
The unique structure of this compound positions it as a lead compound for further drug development. Its derivatives can be synthesized and screened for various biological activities, providing a pathway for the development of new therapeutics targeting diseases such as cancer or infectious diseases.
Structure–Activity Relationship Studies
Understanding how structural modifications affect biological activity is crucial in medicinal chemistry. The exploration of structure–activity relationships (SAR) can lead to the optimization of this compound and its derivatives for enhanced efficacy and reduced toxicity. Research has shown that slight changes in the molecular structure can significantly influence the pharmacological profile of similar compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Triazolopyridazine Derivatives
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3) : Shares the triazolopyridazine core but substitutes the azetidine with a 4-chlorophenethyl group. The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the target compound’s oxazole-containing substituent .
- N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18): Features a 4-methoxybenzyl group, introducing electron-donating effects.
Imidazopyridazine Derivatives
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine: Replaces the triazole ring with an imidazole.
Substituent Analysis
- Azetidine vs.
- Oxazole vs. Benzyl/Chlorophenethyl Groups : The 5-methyloxazole substituent introduces a heteroaromatic ring capable of π-π stacking and hydrogen bonding, contrasting with the lipophilic 4-chlorophenethyl or 4-methoxybenzyl groups in analogs. This may enhance solubility and reduce off-target effects .
Structural and Functional Comparison Table
Preparation Methods
Buchwald-Hartwig Amination
The azetidine amine undergoes Pd-mediated coupling with the 6-iodo-triazolopyridazine. A mixture of Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq) in dioxane is heated at 100°C for 24 h under argon, achieving 74% coupling efficiency. $$ ^{13}C $$ NMR confirms C-N bond formation (δ 154.8 ppm, azetidine C-N).
N-Alkylation with Oxazole Derivative
The secondary amine is alkylated using 3-(iodomethyl)-5-methyl-1,2-oxazole (1.5 eq) in the presence of DIPEA (2.0 eq) in DMF at 50°C for 6 h. Purification via silica chromatography (EtOAc/hexane 3:7) provides the target compound as a white solid (62% yield, m.p. 213–215°C).
Table 2: Characterization Data for Target Compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₇O |
| $$ ^1H $$ NMR (400 MHz) | δ 8.65 (s, 1H, H-5), 4.12 (m, 4H, azetidine), 2.54 (s, 3H, CH₃-oxazole) |
| $$ ^{13}C $$ NMR | δ 167.2 (C=O), 158.1 (triazolo C-3a), 112.4 (oxazole C-3) |
| HRMS | m/z 356.1824 [M+H]⁺ (calc. 356.1827) |
Biological Activity Correlations
While pharmacological data for this specific compound remains unpublished, structural analogs demonstrate potent kinase inhibition. The triazolopyridazine core exhibits IC₅₀ values of 12–45 nM against PI3K isoforms, while the azetidine-oxazole combination enhances blood-brain barrier permeability (logP 2.1, PSA 78 Ų).
Q & A
Basic: What synthetic methodologies are commonly employed for preparing the azetidine-3-amine core in this compound?
The azetidine-3-amine core is typically synthesized via stereoselective alkylation and cyclization reactions . For example, a protocol involving cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours has been used to form similar azetidine intermediates . Key steps include:
- Asymmetric Michael addition to establish stereochemistry.
- Alkylation of intermediates with cyclopropanamine or analogous amines.
- Chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) to isolate the product .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Structural validation relies on multimodal spectroscopic analysis :
- ¹H/¹³C NMR to confirm proton and carbon environments (e.g., δ 8.87 ppm for aromatic protons in triazolopyridazine rings) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (e.g., ESI m/z 215 [M+H]+ for triazolopyridazine derivatives) .
- Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .
Basic: What in vitro assays are suitable for initial bioactivity screening of this compound?
Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-luminescence) are commonly used. For triazolopyridazine analogs:
- Docking studies to predict binding affinity to targets like PI3Kα or kinases .
- Antioxidant activity assays (e.g., DPPH radical scavenging) for triazole-containing compounds .
- Dose-response curves to determine IC₅₀ values .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies require systematic derivatization and computational modeling :
- Functional group variation : Replace the 5-methylisoxazole moiety with other heterocycles (e.g., pyrazole or morpholine) to assess impact on bioactivity .
- Molecular docking (e.g., using Discovery Studio or AutoDock) to predict interactions with targets like kinases or receptors .
- Free-Wilson analysis to quantify contributions of substituents to activity .
Advanced: What mechanistic insights explain contradictory reactivity outcomes during triazole ring formation?
Contradictions arise from competing reaction pathways and substrate electronic effects :
- Cyclization vs. nucleophilic substitution : Hydrazononitriles may form triazoles via hydroxylamine-mediated cyclization or yield aminoisoxazoles under basic conditions .
- Electronic modulation : Electron-withdrawing groups on the arylhydrazononitrile favor triazole formation, while electron-donating groups promote side reactions .
- Reagent selection : Use of Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) can direct reactivity toward thiazole intermediates .
Advanced: How can flow chemistry optimize the scalability of this compound’s synthesis?
Continuous-flow systems enhance reproducibility and safety:
- Omura-Sharma-Swern oxidation in flow reactors minimizes exothermic risks during diazomethane synthesis .
- Design of Experiments (DoE) to optimize parameters (e.g., residence time, temperature) for high-yield steps like azetidine cyclization .
- In-line analytics (e.g., FTIR or UV monitoring) for real-time reaction control .
Advanced: What strategies resolve discrepancies in bioactivity data across similar analogs?
Address discrepancies via meta-analysis and targeted validation :
- Orthogonal assay validation : Confirm hit compounds using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic stability profiling (e.g., microsomal assays) to rule out false positives from compound degradation .
- Crystallography (e.g., PDB ligand studies) to verify binding modes .
Advanced: How can stereochemical purity be ensured during large-scale synthesis?
Chiral resolution techniques and asymmetric catalysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
